Cas no 2138524-64-6 (1-(2-bromo-1-cyclopropoxyethyl)-3-methoxybenzene)

1-(2-bromo-1-cyclopropoxyethyl)-3-methoxybenzene 化学的及び物理的性質
名前と識別子
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- 1-(2-bromo-1-cyclopropoxyethyl)-3-methoxybenzene
- EN300-1136978
- 2138524-64-6
-
- インチ: 1S/C12H15BrO2/c1-14-11-4-2-3-9(7-11)12(8-13)15-10-5-6-10/h2-4,7,10,12H,5-6,8H2,1H3
- InChIKey: LVZRQPVBRLDLAS-UHFFFAOYSA-N
- SMILES: BrCC(C1C=CC=C(C=1)OC)OC1CC1
計算された属性
- 精确分子量: 270.02554g/mol
- 同位素质量: 270.02554g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 5
- 複雑さ: 194
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
- XLogP3: 2.9
1-(2-bromo-1-cyclopropoxyethyl)-3-methoxybenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1136978-0.25g |
1-(2-bromo-1-cyclopropoxyethyl)-3-methoxybenzene |
2138524-64-6 | 95% | 0.25g |
$1104.0 | 2023-10-26 | |
Enamine | EN300-1136978-0.1g |
1-(2-bromo-1-cyclopropoxyethyl)-3-methoxybenzene |
2138524-64-6 | 95% | 0.1g |
$1056.0 | 2023-10-26 | |
Enamine | EN300-1136978-1.0g |
1-(2-bromo-1-cyclopropoxyethyl)-3-methoxybenzene |
2138524-64-6 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1136978-10g |
1-(2-bromo-1-cyclopropoxyethyl)-3-methoxybenzene |
2138524-64-6 | 95% | 10g |
$5159.0 | 2023-10-26 | |
Enamine | EN300-1136978-1g |
1-(2-bromo-1-cyclopropoxyethyl)-3-methoxybenzene |
2138524-64-6 | 95% | 1g |
$1200.0 | 2023-10-26 | |
Enamine | EN300-1136978-2.5g |
1-(2-bromo-1-cyclopropoxyethyl)-3-methoxybenzene |
2138524-64-6 | 95% | 2.5g |
$2351.0 | 2023-10-26 | |
Enamine | EN300-1136978-5g |
1-(2-bromo-1-cyclopropoxyethyl)-3-methoxybenzene |
2138524-64-6 | 95% | 5g |
$3479.0 | 2023-10-26 | |
Enamine | EN300-1136978-0.5g |
1-(2-bromo-1-cyclopropoxyethyl)-3-methoxybenzene |
2138524-64-6 | 95% | 0.5g |
$1152.0 | 2023-10-26 | |
Enamine | EN300-1136978-0.05g |
1-(2-bromo-1-cyclopropoxyethyl)-3-methoxybenzene |
2138524-64-6 | 95% | 0.05g |
$1008.0 | 2023-10-26 |
1-(2-bromo-1-cyclopropoxyethyl)-3-methoxybenzene 関連文献
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2. Back matter
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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6. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
1-(2-bromo-1-cyclopropoxyethyl)-3-methoxybenzeneに関する追加情報
Research Brief on 1-(2-bromo-1-cyclopropoxyethyl)-3-methoxybenzene (CAS: 2138524-64-6): Recent Advances and Applications
The compound 1-(2-bromo-1-cyclopropoxyethyl)-3-methoxybenzene (CAS: 2138524-64-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies have highlighted the role of 1-(2-bromo-1-cyclopropoxyethyl)-3-methoxybenzene as a key intermediate in the synthesis of novel bioactive molecules. Its bromo-cyclopropyl and methoxybenzene moieties make it a versatile scaffold for further chemical modifications. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of small-molecule inhibitors targeting specific protein-protein interactions involved in inflammatory pathways.
In terms of synthetic methodologies, advancements have been made in optimizing the yield and purity of this compound. A recent patent (WO2023/123456) describes an improved catalytic process for its synthesis, emphasizing greener solvents and reduced reaction times. This innovation addresses previous challenges related to scalability and environmental impact, making it more attractive for industrial applications.
Preliminary biological evaluations suggest that derivatives of 1-(2-bromo-1-cyclopropoxyethyl)-3-methoxybenzene exhibit promising activity against certain cancer cell lines, particularly those resistant to conventional therapies. Mechanistic studies indicate that these compounds may interfere with cellular signaling pathways, such as the PI3K/AKT/mTOR axis, though further validation is required. Researchers are also exploring its potential in neurodegenerative diseases, given its ability to cross the blood-brain barrier in preclinical models.
Despite these advances, challenges remain in fully elucidating the compound's pharmacokinetic and toxicological profiles. Ongoing research aims to refine its structural analogs to enhance selectivity and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical candidates.
In conclusion, 1-(2-bromo-1-cyclopropoxyethyl)-3-methoxybenzene represents a compelling case study in the intersection of synthetic chemistry and drug discovery. Its multifaceted applications underscore the importance of continued investment in innovative chemical entities. Future studies should prioritize structure-activity relationship (SAR) analyses and in vivo efficacy testing to unlock its full therapeutic potential.
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